(4-Ethoxyphenyl)[4-(2-fluorophenyl)piperazin-1-yl]methanone
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Overview
Description
(4-Ethoxyphenyl)[4-(2-fluorophenyl)piperazin-1-yl]methanone is a complex organic compound that features both ethoxyphenyl and fluorophenyl groups attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxyphenyl)[4-(2-fluorophenyl)piperazin-1-yl]methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-ethoxybenzoyl chloride with 4-(2-fluorophenyl)piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of less toxic reagents and solvents can be optimized to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxyphenyl)[4-(2-fluorophenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(4-Ethoxyphenyl)[4-(2-fluorophenyl)piperazin-1-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (4-Ethoxyphenyl)[4-(2-fluorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit certain enzymes or activate specific receptors, resulting in therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
(4-Fluorophenyl)piperazine: Shares the piperazine ring and fluorophenyl group but lacks the ethoxyphenyl group.
(4-Ethoxyphenyl)piperazine: Contains the ethoxyphenyl group but lacks the fluorophenyl group.
(4-(2-Fluorophenyl)piperazin-1-yl)methanone: Similar structure but without the ethoxyphenyl group.
Uniqueness
(4-Ethoxyphenyl)[4-(2-fluorophenyl)piperazin-1-yl]methanone is unique due to the presence of both ethoxyphenyl and fluorophenyl groups attached to the piperazine ring. This combination of functional groups can result in distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H21FN2O2 |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
(4-ethoxyphenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H21FN2O2/c1-2-24-16-9-7-15(8-10-16)19(23)22-13-11-21(12-14-22)18-6-4-3-5-17(18)20/h3-10H,2,11-14H2,1H3 |
InChI Key |
YGEQDKDXMQJXFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Origin of Product |
United States |
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